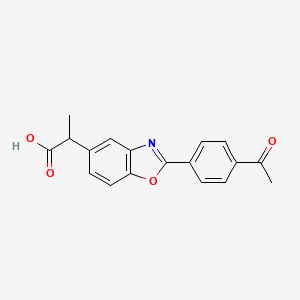
ESA-peh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ESA-peh is a chemical compound with the molecular formula C26H40N2O. It contains 40 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ESA-peh involves the incorporation of a π-conjugation part and a donor part. Specifically, it includes a derivative of anthracene as the π-conjugation part and dimethoxy-triphenylamine as the donor part . The synthetic route typically involves the use of commercially available materials and standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
ESA-peh can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product.
Wissenschaftliche Forschungsanwendungen
ESA-peh has a wide range of applications in scientific research, including:
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for various biochemical studies.
Medicine: this compound’s properties could be explored for drug delivery systems or as a component in therapeutic agents.
Industry: Its stability and electronic properties make it suitable for use in electronic devices and other industrial applications.
Wirkmechanismus
The mechanism by which ESA-peh exerts its effects involves its interaction with molecular targets and pathways. In the context of perovskite solar cells, this compound acts as a hole transporting material, facilitating the transfer of positive charges between the perovskite layer and the counter electrode . This enhances the overall efficiency of the solar cell by improving charge separation and reducing recombination losses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ESA-peh include:
Spiro-OMeTAD: Another hole transporting material used in perovskite solar cells.
Dimethoxy-triphenylamine derivatives: Compounds with similar donor parts but different π-conjugation structures.
Uniqueness
This compound stands out due to its unique combination of an anthracene derivative as the π-conjugation part and dimethoxy-triphenylamine as the donor part. This specific structure provides it with excellent hole transport capabilities and stability, making it a valuable material for various applications .
Eigenschaften
CAS-Nummer |
48222-46-4 |
|---|---|
Molekularformel |
C26H40N2O |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(9E,11E,13E)-N'-(2-phenylethyl)octadeca-9,11,13-trienehydrazide |
InChI |
InChI=1S/C26H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-27-24-23-25-20-17-16-18-21-25/h5-10,16-18,20-21,27H,2-4,11-15,19,22-24H2,1H3,(H,28,29)/b6-5+,8-7+,10-9+ |
InChI-Schlüssel |
CHAJPYJMHWMBSB-SUTYWZMXSA-N |
Isomerische SMILES |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)NNCCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)NNCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


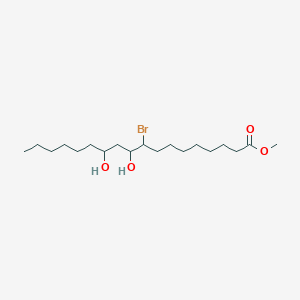

![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
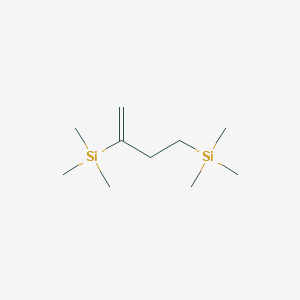

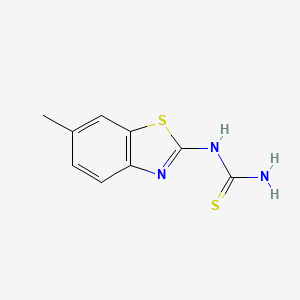
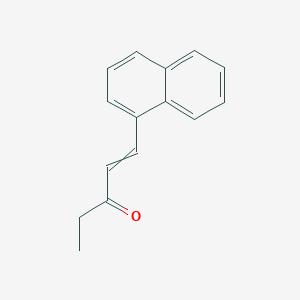
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)

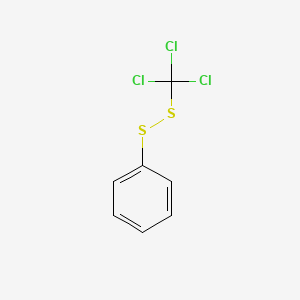
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
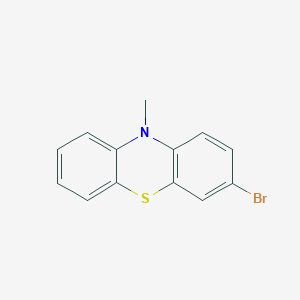
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
